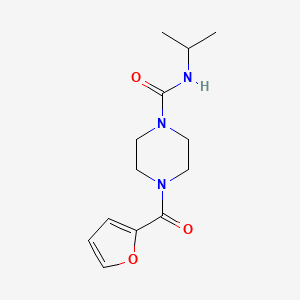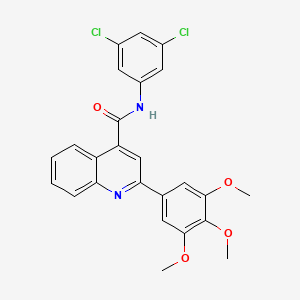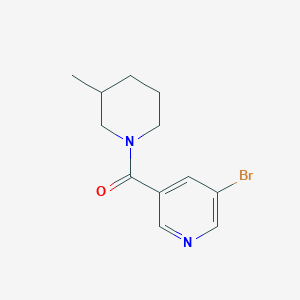
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, its anti-inflammatory and antimicrobial activities have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation and to possess potent antimicrobial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its ability to selectively target cancer cells while exhibiting low toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for cancer and other diseases.
In conclusion, 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is a promising compound with potential therapeutic applications in the fields of cancer, inflammation, and infectious diseases. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the reaction of 2-aminobenzophenone with benzyl mercaptan in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate 2-benzylsulfanyl-N-phenylbenzamide, which is then reduced with sodium borohydride to yield the final product.
Propiedades
IUPAC Name |
4-benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c1-3-9-16(10-4-1)15-24-21-18-13-7-8-14-19(18)22-20(23-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPZWVDBAUNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)
